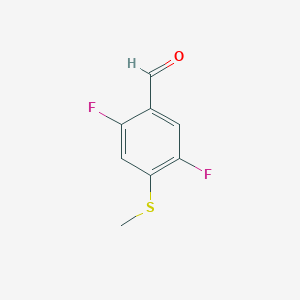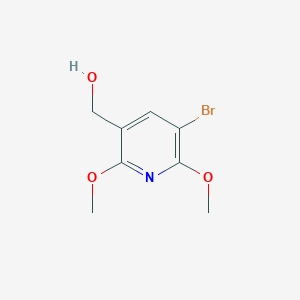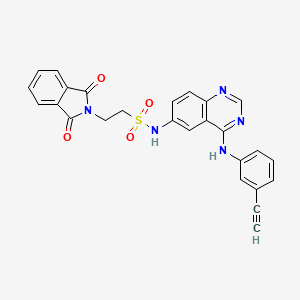
2-Allyl-6-cyclopropylphenol
Übersicht
Beschreibung
2-Allyl-6-cyclopropylphenol is an organic compound with the molecular formula C12H14O and a molecular weight of 174.24 g/mol. It is characterized by the presence of an allyl group and a cyclopropyl group attached to a phenol ring. This compound is primarily used in research and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-6-cyclopropylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and coupling reactions are applicable. The use of high-purity reagents and controlled reaction conditions ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Allyl-6-cyclopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The allyl group can be reduced to form saturated hydrocarbons.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated phenols.
Wissenschaftliche Forschungsanwendungen
2-Allyl-6-cyclopropylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-Allyl-6-cyclopropylphenol involves its interaction with specific molecular targets. For instance, derivatives of 2-allylphenol have been shown to inhibit the alternative oxidase enzyme in fungi, leading to the inhibition of fungal respiration . This suggests that this compound may exert its effects through similar pathways, targeting respiratory enzymes and disrupting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
2-Allylphenol: Shares the allyl group but lacks the cyclopropyl group.
6-Cyclopropylphenol: Contains the cyclopropyl group but lacks the allyl group.
2-Allyl-6-methylphenol: Similar structure with a methyl group instead of a cyclopropyl group.
Uniqueness: 2-Allyl-6-cyclopropylphenol is unique due to the presence of both the allyl and cyclopropyl groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-cyclopropyl-6-prop-2-enylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-4-10-5-3-6-11(12(10)13)9-7-8-9/h2-3,5-6,9,13H,1,4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLWJJBJSRKNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C2CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B3248047.png)


![[(7bS)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane](/img/structure/B3248081.png)

![2-Iodothieno[3,2-b]thiophene](/img/structure/B3248084.png)

